1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is an organic compound that features a bromomethyl group attached to a hydroxyphenyl ring, with a propan-2-one moiety. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Friedel-Crafts acylation can be performed using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of 1-(5-(Bromomethyl)-2-oxophenyl)propan-2-one.
Reduction: Formation of 1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(5-(Aminomethyl)-2-hydroxyphenyl)propan-2-one.
Scientific Research Applications
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. The propan-2-one moiety can undergo keto-enol tautomerism, affecting its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloromethyl)-2-hydroxyphenyl)propan-2-one
- 1-(5-Methyl)-2-hydroxyphenyl)propan-2-one
- 1-(5-(Methoxymethyl)-2-hydroxyphenyl)propan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-hydroxyphenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, and methoxymethyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)4-9-5-8(6-11)2-3-10(9)13/h2-3,5,13H,4,6H2,1H3 |
InChI Key |
JUPBSQBMTPGMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.